2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a fused chromene-pyrrole-dione system, with key substituents including a dimethylaminoethyl group at position 2, a 4-methoxyphenyl group at position 1, and a methyl group at position 5. This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as reported by Vydzhak and Panchishin . Its structural complexity and substituent diversity make it a promising candidate for drug discovery, particularly in targeting biological pathways influenced by electron-rich aromatic systems and tertiary amines.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-5-10-18-17(13-14)21(26)19-20(15-6-8-16(28-4)9-7-15)25(12-11-24(2)3)23(27)22(19)29-18/h5-10,13,20H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNNVWOMYLOWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions to form the final product. Key steps may include:
Formation of the chromene intermediate: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde.
Synthesis of the pyrrole intermediate: This step often involves the reaction of an amine with a diketone or similar compound.
Coupling reaction: The final step involves the coupling of the chromene and pyrrole intermediates, often under acidic or basic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on pyrrole derivatives have shown their ability to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
- Case Study : A study demonstrated that a related compound induced cell cycle arrest in L-1210 murine lymphoblastic leukemia cells, highlighting the potential of chromeno-pyrrole derivatives in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with methoxy and dimethylamino groups have been reported to exhibit inhibitory effects on various bacterial strains.
- Case Study : Research has shown that methoxyphenyl derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may possess similar properties .
Non-linear Optical Materials
The unique electronic properties of the chromeno-pyrrole structure make it suitable for applications in non-linear optics (NLO). Theoretical studies have indicated that such compounds can exhibit significant non-linear optical responses.
- Data Table: NLO Properties of Related Compounds
| Compound Name | β Tensor Value | Application |
|---|---|---|
| Compound A | 10 × urea | NLO Devices |
| Compound B | 12 × urea | Optical Switches |
| This compound | TBD | TBD |
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations.
- Synthetic Route Example : The synthesis of this compound may involve multi-step reactions starting from commercially available precursors. Reaction conditions typically include the use of solvents like dichloromethane under controlled temperatures.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance stability and solubility. For example, the dimethylaminoethyl group in the target compound improves aqueous solubility compared to allyl or phenyl groups .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) reduce reaction yields (52% vs. 70–86% for smaller groups) due to steric hindrance during cyclization .
- Synthetic Flexibility : The one-pot multicomponent method tolerates diverse substituents (halogens, benzyl, allyl) with yields >70% for >50% of cases .
Physicochemical Properties
| Compound | Melting Point (°C) | IR (C=O Stretching, cm⁻¹) | <sup>1</sup>H NMR (Key Signals, δ ppm) |
|---|---|---|---|
| Target Compound | Not Reported | 1709, 1652 | 7.63 (s, 1H), 3.81–3.68 (m, OCH3) |
| 4{3–3-6} | 235–237 | 1709, 1652 | 7.55 (s, 1H), 5.67 (s, allyl CH) |
| 4{4–19-7} | 195–197 | 1711, 1593 | 6.67 (s, 2H, trimethoxyaryl), 4.86 (br. s, OH) |
Key Observations :
- Melting Points : Higher melting points (235–237°C) correlate with rigid substituents (allyl, ethylphenyl), whereas polar groups (hydroxyethyl) lower melting points .
- Spectroscopic Signatures : The C=O stretching frequencies (~1709–1711 cm⁻¹) are consistent across analogs, confirming the stability of the dione core. Aromatic proton signals vary with substituent electron density (e.g., 6.67 ppm for electron-rich trimethoxyphenyl) .
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a unique structure within the class of chromeno-pyrrole derivatives. This article explores its biological activity, synthetic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure featuring several functional groups that may contribute to its biological properties. The molecular formula is approximately C₁₈H₃₁N₃O₃ with a molecular weight of about 408.45 g/mol. The presence of a dimethylamino group and a methoxyphenyl moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₃ |
| Molecular Weight | 408.45 g/mol |
| Functional Groups | Dimethylamino, Methoxy |
| Structural Class | Chromeno-pyrrole |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Antifungal Properties : Some derivatives have shown efficacy against fungal infections, with studies indicating they are non-toxic to mammalian cells while effectively reducing fungal load in infected models .
- Enzyme Inhibition : Certain analogs have been reported as inhibitors of key enzymes involved in disease pathways, including proteases relevant to viral infections .
Case Studies and Research Findings
-
Antifungal Efficacy :
A study on related compounds showed that derivatives of the chromeno-pyrrole structure were effective against Aspergillus fumigatus, leading to increased survival rates in infected mice . The compound was administered at a dose of 200 mg/kg body weight, resulting in a 60% increase in survival compared to controls. -
Oxidative Stress Mitigation :
Research has highlighted the ability of similar compounds to scavenge free radicals effectively. This was evidenced by their performance in assays designed to measure antioxidant capacity . -
Synthesis and Structure-Activity Relationship (SAR) :
Studies have explored the synthesis of various analogs through multicomponent reactions. These investigations revealed that modifications in the structure significantly impact biological activity. For instance, altering the position of substituents on the chromeno-pyrrole framework can enhance binding affinity to biological targets .
Synthetic Approaches
The synthesis of This compound can be achieved through several methods:
- Multicomponent Reactions : Efficient synthetic protocols have been developed that allow for high yields (up to 92%) and good purity (>95%) using simple reagents under mild conditions .
- Functional Group Modifications : The introduction of various substituents has been shown to improve biological properties significantly.
Q & A
Q. What strategies improve the robustness of synthetic protocols for scaled-up production?
- Guidelines :
- Process intensification : Use flow chemistry for exothermic steps (e.g., cyclization).
- Quality control : Implement inline PAT (process analytical technology) for real-time purity monitoring.
- Case Study : Switching from batch to continuous flow increased yield by 15% and reduced by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
